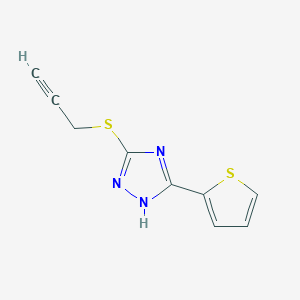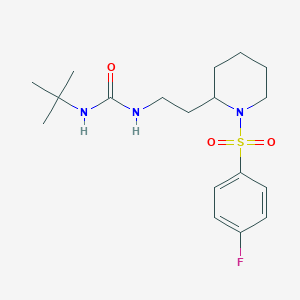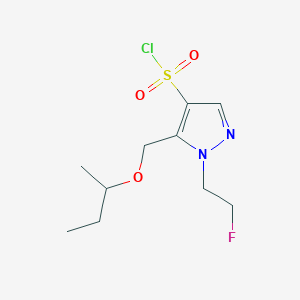
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate is a complex chemical compound that combines the properties of dipotassium, methanesulfonate, 2-methoxyphenol, and water molecules. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
It’s known that 2-methoxyphenol, a component of the compound, has antioxidant properties . Antioxidants interact with free radicals in the body, which are atoms, molecules, or ions that possess an unpaired electron .
Mode of Action
The 2-methoxyphenol component is known to interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . This reduces oxidative stress, thus protecting cells from oxidative damage .
Biochemical Pathways
Antioxidants like 2-methoxyphenol generally affect pathways related to oxidative stress . Oxidative stress is a contributing factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
Result of Action
Antioxidants like 2-methoxyphenol can reduce oxidative stress and thus protect cells from oxidative damage .
Análisis Bioquímico
Biochemical Properties
It’s also present in wood smoke, as a product of pyrolysis of lignin .
Cellular Effects
2-Methoxyphenol, a component of the compound, is used in traditional dental pulp sedation, and has the property of inducing cell proliferation . It is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;methanesulfonate;2-methoxyphenol;hydrate typically involves the reaction of methanesulfonic acid with potassium hydroxide to form potassium methanesulfonate. This is followed by the addition of 2-methoxyphenol and water to achieve the final hydrated compound. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where methanesulfonic acid and potassium hydroxide are combined under controlled conditions. The addition of 2-methoxyphenol and water is carefully monitored to maintain the desired hydration level. The final product is then purified and dried to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group in 2-methoxyphenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanesulfonic acid derivatives, while reduction can produce various alcohols or ethers.
Aplicaciones Científicas De Investigación
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug formulations and delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Potassium methanesulfonate: Similar in structure but lacks the 2-methoxyphenol moiety.
2-Methoxyphenol: Similar in structure but lacks the methanesulfonate and dipotassium components.
Methanesulfonic acid: Similar in structure but lacks the potassium and 2-methoxyphenol components.
Uniqueness
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate is unique due to its combination of methanesulfonate, 2-methoxyphenol, and water molecules, which confer distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific and industrial applications.
Propiedades
Número CAS |
78247-49-1 |
|---|---|
Fórmula molecular |
C16H24K2O11S2 |
Peso molecular |
534.67 |
Nombre IUPAC |
dipotassium;methanesulfonate;2-methoxyphenol;hydrate |
InChI |
InChI=1S/2C7H8O2.2CH4O3S.2K.H2O/c2*1-9-7-5-3-2-4-6(7)8;2*1-5(2,3)4;;;/h2*2-5,8H,1H3;2*1H3,(H,2,3,4);;;1H2/q;;;;2*+1;/p-2 |
Clave InChI |
QLTSYNOQMDBCIX-UHFFFAOYSA-L |
SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].O.[K+].[K+] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)









